

FRAC Code 40: Classification and Mode of Action

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Compound Focus: Dimethomorph

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The Fungicide Resistance Action Committee (FRAC) groups fungicides with a similar target site of action to manage resistance. The table below outlines the classification of **dimethomorph** according to the FRAC system [1].

Property	Description
FRAC Code	40 [1]
Group Name	CAA-fungicides (Carboxylic Acid Amides) [1]
Chemical Group	Cinnamic acid amides [1]
Proposed Target Site	Phospholipid biosynthesis and cell wall deposition [1]
Proposed Biochemical Mode of Action	Inhibition of cellulose synthesis in the cell wall of oomycete pathogens [1]
Resistance Risk	Low to moderate [1]

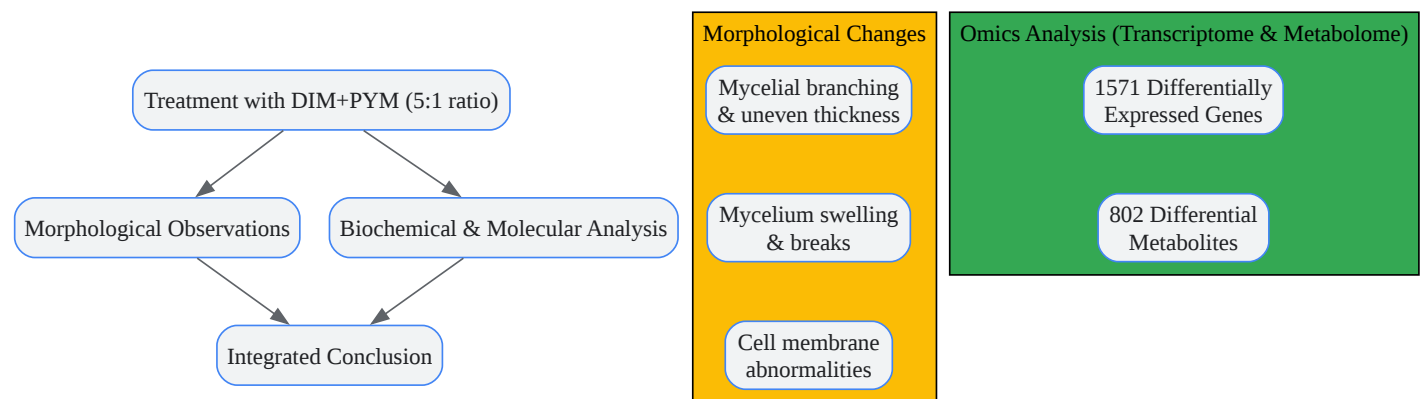
The mode of action is directly linked to the inhibition of cellulose synthesis, a critical component of the oomycete cell wall. Gene sequence analysis of laboratory-resistant mutants has identified point mutations in the PiCesA3 cellulose synthase gene, which is involved in this process [1].

Experimental Data on Mechanism and Efficacy

Research has elucidated the antifungal mechanism of **dimethomorph**, particularly in combination with other fungicides.

Synergistic Action with Pyrimethanil

A study on *Phytophthora capsici* investigated the synergistic effect of **dimethomorph** (DIM) mixed with pyrimethanil (PYM) at a 5:1 ratio [2]. The experimental workflow and key findings are summarized below.



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Experimental workflow for studying DIM+PYM synergistic mechanism [2]

The multi-level analysis revealed that the primary synergistic mechanism involves damage to the cell membrane, interference with energy metabolism, and disruption of protein and soluble sugar synthesis pathways [2].

Immunotoxicity Assessment in Human Cells

While **dimethomorph** has low acute mammalian toxicity, an *in vitro* study on human Jurkat T cells (a model for immune function) indicates potential immunotoxicity that warrants attention [3] [4].

Experimental Protocol for Transcriptome Analysis

The following methodology was used to investigate the immunotoxicity mechanism [4]:

- **Cell Culture and Exposure:** Jurkat T cells were cultured and treated with DMM at concentrations of 4 mg/L (EC10, low dose) and 21 mg/L (EC25, medium dose) for 36 hours [4].
- **RNA Extraction and Sequencing:** Total RNA was isolated from collected cells using TRIzol reagent. Sequencing libraries were prepared with the TruSeq™ RNA Sample Preparation Kit and sequenced on an Illumina platform [4].
- **Bioinformatic Analysis:** Differentially expressed genes (DEGs) were identified by comparing treated samples with untreated controls. Gene Ontology (GO) and KEGG pathway analyses were performed to determine the biological functions and pathways significantly enriched with DEGs [4].
- **Validation:** The expression of selected genes was confirmed using quantitative real-time PCR (qRT-PCR) [4].

Key Findings and Quantitative Data

The cell viability assay determined the half-effective concentration (EC50) of DMM for Jurkat cells to be 126.01 mg/L (0.32 mM) [3] [4]. The transcriptome analysis revealed significant changes in gene expression, with a more pronounced effect at the lower exposure dose (EC10) [3] [4].

Exposure Dose	Number of Differentially Expressed Genes (DEGs)	Key Enriched Pathways (KEGG)
EC10 (4 mg/L)	121 DEGs (81 Upregulated, 40 Downregulated) [3]	Immune regulation and signal transduction pathways [3]
EC25 (21 mg/L)	30 DEGs (17 Upregulated, 13 Downregulated) [3]	Immune regulation and signal transduction pathways [3]

The GO analysis showed that the DEGs were mostly enriched in the **negative regulation of cell activities**, suggesting that DMM can suppress immune cell function [3]. This indicates that DMM has potential

immunotoxicity in humans, which may be significant even at low concentrations [3] [4].

Conclusion

Dimethomorph (FRAC Code 40) is a vital fungicide whose specific action on oomycete cellulose synthesis makes it a valuable tool for disease management. However, the evidence of potential immunotoxicity in human cells highlights the need for careful risk assessment. Furthermore, the observed synergistic effects with other fungicides like pyrimethanil offer promising avenues for enhancing efficacy and managing resistance, underscoring the importance of continued research into its mechanisms and effects.

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